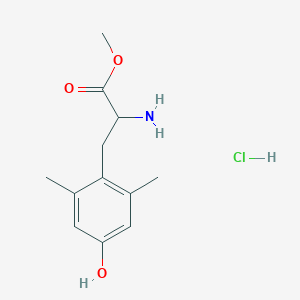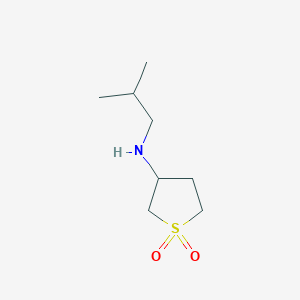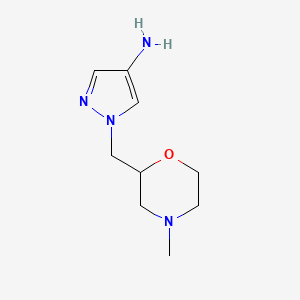
Methyl 1-(p-tolyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(p-tolyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl ester group attached to a hydrazine moiety, which is further substituted with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(p-tolyl)hydrazinecarboxylate typically involves the reaction of p-tolylhydrazine with methyl chloroformate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{p-Tolylhydrazine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(p-tolyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding hydrazine derivative.
Oxidation: It can be oxidized to form the corresponding azine or diazene compounds.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding hydrazine derivative.
Oxidation: The major products are azine or diazene compounds.
Substitution: The major products are substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(p-tolyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 1-(p-tolyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The p-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hydrazinocarboxylate: Similar structure but lacks the p-tolyl group.
Phenylhydrazinecarboxylate: Contains a phenyl group instead of a p-tolyl group.
Ethyl hydrazinocarboxylate: Contains an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-(p-tolyl)hydrazinecarboxylate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. The p-tolyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl N-amino-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-5-8(6-4-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
Clave InChI |
IDMGPDOYBXNEOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















